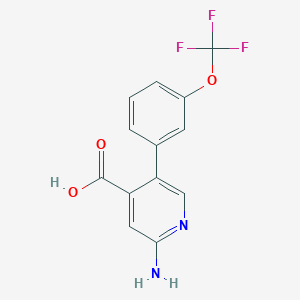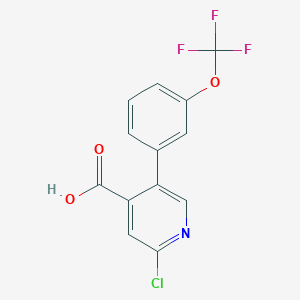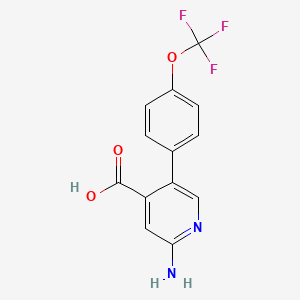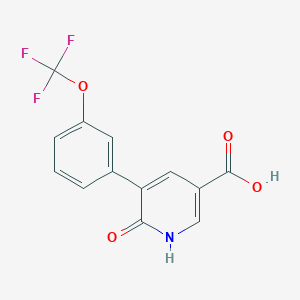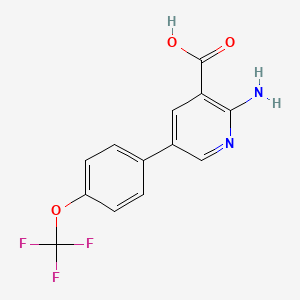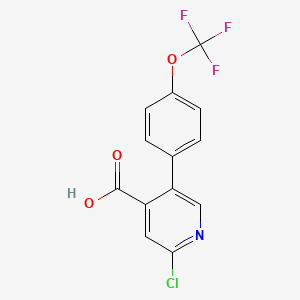
6-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% (6-F3MPA) is a synthetic compound of the nicotinic acid family with a wide range of applications in scientific research. It is used primarily as an inhibitor of enzymes, as an inhibitor of cell growth, and as a tool for studying the physiological and biochemical effects of nicotinic acid. 6-F3MPA is also used in laboratory experiments to study the effects of nicotinic acid and its derivatives on various biological processes.
Wirkmechanismus
The mechanism of action of 6-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of enzymes by binding to the active site of the enzyme. This binding blocks the enzyme's activity and prevents it from catalyzing the reaction. 6-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% is also believed to act as an inhibitor of cell growth by blocking the activity of certain cell-signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% are not fully understood. However, studies have shown that 6-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has anti-inflammatory, anti-oxidant, and anti-apoptotic effects. In addition, 6-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has been shown to reduce the production of reactive oxygen species, which can damage cells and lead to various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% in laboratory experiments is that it is a highly selective inhibitor of enzymes. This allows researchers to study the effects of nicotinic acid and its derivatives on various biological processes without interference from other compounds. However, 6-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has several limitations. For example, it is not very stable and can degrade over time. In addition, it can be toxic in high doses and can cause adverse side effects in some individuals.
Zukünftige Richtungen
The future directions for 6-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% research include further study of its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, further research is needed to identify the exact mechanism of action of 6-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% and to develop more stable and less toxic derivatives of the compound. Finally, further research is needed to explore the potential of 6-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% as a tool for studying the effects of nicotinic acid and its derivatives on various biological processes.
Synthesemethoden
The synthesis of 6-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% is carried out using a three-step reaction process. The first step involves the reaction of 2-fluoro-3-trifluoromethylphenol with ethyl chloroformate. This reaction yields the corresponding 2-fluoro-3-trifluoromethylphenyl chloroformate. The second step involves the reaction of this intermediate with nicotinic acid. This reaction yields the desired 6-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% product. The third and final step involves the purification of the 6-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% product to a purity of 95%.
Wissenschaftliche Forschungsanwendungen
6-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has a wide range of applications in scientific research. It is primarily used as an inhibitor of enzymes, such as acetylcholinesterase, monoamine oxidase, and cyclooxygenase. 6-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% is also used as an inhibitor of cell growth and as a tool for studying the physiological and biochemical effects of nicotinic acid. In addition, 6-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% is used in laboratory experiments to study the effects of nicotinic acid and its derivatives on various biological processes.
Eigenschaften
IUPAC Name |
6-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-11-8(2-1-3-9(11)13(15,16)17)10-5-4-7(6-18-10)12(19)20/h1-6H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSKQSVXNLUDCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688257 |
Source


|
| Record name | 6-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261908-26-2 |
Source


|
| Record name | 6-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393612.png)
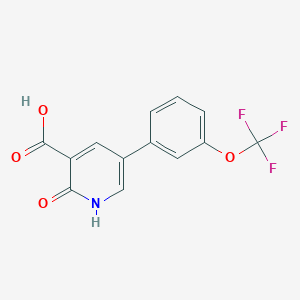
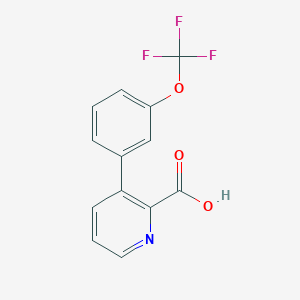
![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393621.png)
